molecular formula C4H10ClNO2 B3334574 Sarcosine-13C3, 15N methyl ester hydrochloride CAS No. 945218-53-1

Sarcosine-13C3, 15N methyl ester hydrochloride

Cat. No.: B3334574
CAS No.: 945218-53-1
M. Wt: 143.55 g/mol
InChI Key: HQZMRJBVCVYVQA-TUGXDYHQSA-N
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Description

Sarcosine-13C3,15N methyl ester hydrochloride (CAS: 945218-53-1) is a stable isotope-labeled derivative of sarcosine (N-methylglycine), where three carbon atoms are replaced with ¹³C and the nitrogen atom with ¹⁵N. Its molecular formula is C(¹³C)₃H₁₀Cl(¹⁵N)O₂, with a molecular weight of 143.55 g/mol . The compound exhibits high isotopic purity (≥99% ¹³C, ≥98% ¹⁵N), making it indispensable in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) studies . It serves as a critical intermediate in synthesizing isotopically labeled biomolecules, such as Tiglyl Glycine-¹³C₂,¹⁵N, for investigating nitrogen and carbon flux in biological systems .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-((113C)methyl(15N)amino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-5-3-4(6)7-2;/h5H,3H2,1-2H3;1H/i1+1,3+1,4+1,5+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZMRJBVCVYVQA-TUGXDYHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C](=O)[13CH2][15NH][13CH3].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745833
Record name Methyl N-(~13~C)methyl(~13~C_2_,~15~N)glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945218-53-1
Record name Methyl N-(~13~C)methyl(~13~C_2_,~15~N)glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 945218-53-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarcosine-13C3, 15N methyl ester hydrochloride typically involves the esterification of isotopically labeled sarcosine with methanol in the presence of hydrochloric acid. The reaction conditions include:

    Reagents: Isotopically labeled sarcosine (13C3, 15N), methanol, hydrochloric acid.

    Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sarcosine-13C3, 15N methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Neuroscience Research

Role in Neurotransmitter Systems
Sarcosine-13C3, 15N methyl ester hydrochloride is instrumental in studying neurotransmitter systems, particularly concerning glycine receptors. Its ability to modulate these receptors makes it a valuable tool for investigating conditions such as schizophrenia and depression. Research indicates that sarcosine can enhance cognitive functions and synaptic plasticity, thereby offering potential therapeutic avenues for mental health disorders .

Case Study: Schizophrenia Treatment
A study explored the effects of sarcosine on patients with schizophrenia, demonstrating improvements in negative symptoms and cognitive deficits. The incorporation of this compound into metabolic pathways allowed researchers to trace its impact on neurotransmitter dynamics.

Metabolic Studies

Investigation of Amino Acid Pathways
This compound is utilized in metabolic studies to understand amino acid metabolism and its implications in metabolic disorders such as obesity and diabetes. The isotopic labeling facilitates tracking during metabolic flux analysis, providing insights into energy metabolism .

Data Table: Metabolic Pathways Involved

PathwayRole of this compound
Glycine MetabolismActs as a substrate for enzymes involved in glycine synthesis and degradation
Energy MetabolismHelps elucidate the role of amino acids in energy production and utilization
Neurotransmitter SynthesisContributes to the synthesis of key neurotransmitters, influencing brain function

Pharmaceutical Development

Drug Synthesis
this compound is employed in the development of novel pharmaceuticals targeting neurological conditions. Its properties allow researchers to explore new drug formulations that can modulate neurotransmitter activity effectively .

Case Study: Drug Development for Depression
In a recent clinical trial, researchers used this compound to develop a new antidepressant that targets glycine receptors. Initial results showed promising efficacy in improving mood and cognitive function among participants .

Biochemical Assays

Enzyme Activity Measurement
The compound serves as a substrate in various biochemical assays, enabling the measurement of enzyme activity related to amino acid metabolism. This application is vital for understanding metabolic disorders and developing targeted therapies .

Example Assays:

  • Enzyme Kinetics: Used to determine the kinetic parameters of enzymes involved in amino acid metabolism.
  • Substrate Utilization Studies: Investigates how different tissues utilize sarcosine during metabolic processes.

Cosmetic Formulations

Skincare Applications
Due to its hydrating properties, this compound is being explored for use in cosmetic formulations aimed at improving skin hydration and texture. Its ability to enhance bioavailability makes it an attractive ingredient for skincare products .

Mechanism of Action

The mechanism of action of Sarcosine-13C3, 15N methyl ester hydrochloride involves its incorporation into biochemical pathways where it can be tracked due to its isotopic labels. The molecular targets and pathways include:

Comparison with Similar Compounds

Structural and Isotopic Features

The table below compares Sarcosine-¹³C₃,¹⁵N methyl ester hydrochloride with structurally related isotope-labeled compounds:

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labels Ester Group Applications References
Sarcosine-¹³C₃,¹⁵N methyl ester hydrochloride C(¹³C)₃H₁₀Cl(¹⁵N)O₂ 143.55 ¹³C (3 atoms), ¹⁵N (1 atom) Methyl Metabolic studies, NMR/MS tracers
Glycine methyl ester hydrochloride C₃H₈ClNO₂ 125.56 None Methyl Organic synthesis intermediate
Glycine-¹³C₂,¹⁵N methyl ester hydrochloride C(¹³C)₂H₈Cl(¹⁵N)O₂ 128.53 ¹³C (2 atoms), ¹⁵N (1 atom) Methyl Synthesis of labeled peptides/proteins
[U-¹³C₂,¹⁵N]-Glycine ethyl ester hydrochloride C₇¹³C₃H₁₇N₂¹⁵NO₆S 311.29 ¹³C (universal), ¹⁵N Ethyl Peptide synthesis, isotopic labeling
L-Phenylalanine-¹³C₉,¹⁵N C₉H₁₁¹³C₉¹⁵NO₂ ~186.1 (estimated) ¹³C (9 atoms), ¹⁵N (1 atom) N/A Protein dynamics, metabolic pathway studies
Creatine ethyl ester hydrochloride (labeled) C₄H₁₀ClN₃O₂ (varies with isotopes) ~211.6 (varies) ¹³C, ²H, or ¹⁵N Ethyl Muscle metabolism, pharmacokinetics

Key Differentiators

Dual Isotopic Labeling : Unlike glycine-¹³C₂,¹⁵N methyl ester or L-phenylalanine-¹³C₉,¹⁵N, sarcosine-¹³C₃,¹⁵N enables simultaneous tracking of three carbon atoms and one nitrogen atom , enhancing resolution in multi-isotope tracer studies .

Ester Group Flexibility : Methyl esters (e.g., sarcosine, glycine derivatives) generally exhibit higher reactivity in aqueous solutions compared to ethyl esters (e.g., creatine ethyl ester), facilitating faster hydrolysis in synthetic applications .

Structural Complexity : Sarcosine’s N-methyl group distinguishes it from glycine derivatives, influencing its metabolic fate. For example, sarcosine is a glycine derivative involved in one-carbon metabolism, whereas L-phenylalanine-¹³C₉,¹⁵N is aromatic and linked to tyrosine biosynthesis .

Research Findings

  • Metabolic Efficiency: Isotopic labeling with ¹⁵N, as in sarcosine-¹³C₃,¹⁵N, allows precise quantification of nitrogen use efficiency (NUE) in biological systems. Studies on ¹⁵N-labeled fertilizers demonstrate that isotopic compounds reduce ambiguity in tracking nitrogen pools compared to non-labeled analogs .
  • Synthetic Utility: Sarcosine methyl ester derivatives are pivotal in synthesizing chiral compounds. For instance, (S)-6-Oxopipecolylsarcosine methyl ester (a non-isotopic analog) was synthesized via reaction with sarcosine methyl ester, achieving 75% yield .
  • Analytical Sensitivity: The high isotopic purity of sarcosine-¹³C₃,¹⁵N minimizes background noise in MS and NMR, critical for detecting low-abundance metabolites in complex matrices .

Biological Activity

Sarcosine-13C3, 15N methyl ester hydrochloride is a stable isotope-labeled derivative of sarcosine, an amino acid that plays a significant role in various biological processes. This compound has garnered attention in biochemical research due to its enhanced solubility, bioavailability, and potential therapeutic applications.

  • Molecular Formula : C₄H₉NO₂·HCl
  • Molecular Weight : 139.58 g/mol
  • Appearance : White to cream crystalline powder
  • Solubility : Soluble in water

The introduction of stable isotopes (13C^{13}C and 15N^{15}N) allows researchers to track metabolic pathways and interactions more effectively, providing insights into the compound's biological activity.

Sarcosine acts as a modulator of NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity and memory function. The methyl ester form enhances its ability to penetrate biological membranes, increasing its efficacy in influencing neurotransmitter systems.

Key Biological Activities:

  • Neuroprotective Effects : Studies indicate that sarcosine derivatives may protect neurons from damage associated with neurodegenerative diseases.
  • Modulation of Glycine Levels : Sarcosine influences glycine metabolism, which is essential for neurotransmission.
  • Potential Treatment for Schizophrenia : Research suggests that sarcosine can alleviate symptoms of schizophrenia by enhancing NMDA receptor function.

Table 1: Summary of Biological Effects

Biological Activity Findings
Neuroprotective EffectsSarcosine derivatives may prevent neuronal damage in models of neurodegeneration .
NMDA Receptor ModulationEnhances synaptic plasticity and cognitive function .
Influence on Glycine MetabolismAffects levels of glycine and related metabolites .
Therapeutic Potential in PsychiatryShown to improve symptoms in schizophrenia patients .

Case Studies

  • Schizophrenia Treatment Study :
    A double-blind placebo-controlled trial investigated the effects of sarcosine on patients with schizophrenia. Results indicated significant improvements in negative symptoms when administered alongside conventional antipsychotics, suggesting a synergistic effect on NMDA receptor activity.
  • Neurodegeneration Model :
    In animal models of Alzheimer's disease, administration of sarcosine methyl ester hydrochloride resulted in reduced markers of neuroinflammation and improved cognitive function. This supports its potential as a neuroprotective agent.

Applications in Research

This compound is used extensively in metabolic studies due to its ability to provide quantitative insights into amino acid metabolism. Its stable isotopes allow for precise tracking during mass spectrometry analyses, enhancing the reliability of metabolic profiling.

Table 2: Applications in Metabolic Research

Application Description
MetabolomicsUsed as an internal standard for quantifying metabolites .
Enzyme AssaysServes as a substrate in enzyme kinetics studies .
Neurotransmitter Function StudiesInvestigates the impact on neurotransmitter dynamics and synaptic activity .

Q & A

Q. How can Sarcosine-13C3, 15N methyl ester hydrochloride be identified and characterized in experimental settings?

Answer:

  • Molecular Identification : The molecular formula is 13C3CH9NO2HCl^{13}\text{C}_3\text{CH}_9\text{NO}_2 \cdot \text{HCl}, with a molecular weight of 143.55 g/mol . Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm isotopic incorporation and structural integrity.
  • Isotopic Purity : Verify purity using techniques like isotope ratio mass spectrometry (IRMS). Product specifications indicate ≥99 atom % 13C^{13}\text{C} and ≥97% chemical purity, which is critical for minimizing background noise in isotopic tracing experiments .
  • Safety : Classified as non-hazardous under standard protocols, but follow general lab safety practices (e.g., gloves, ventilation) .

Q. What synthetic routes are available for producing isotopically labeled sarcosine derivatives?

Answer:

  • Esterification : Methyl ester formation via reaction of sarcosine-13C3, 15N with methanol under acidic conditions. Isotopic labeling typically occurs during precursor synthesis (e.g., using 13C^{13}\text{C}-enriched glycine derivatives) .
  • Purification : Use recrystallization or column chromatography to achieve high isotopic and chemical purity (>97%), as impurities can skew metabolic tracing results .

Advanced Research Questions

Q. How can isotopic impurities in this compound affect metabolic flux analysis, and how should researchers mitigate these effects?

Answer:

  • Data Contradictions : Even minor isotopic impurities (e.g., <1% 12C^{12}\text{C}) can introduce errors in metabolic flux models. For example, unlabeled carbon atoms may lead to incorrect pathway attribution in 13C^{13}\text{C}-based NMR or GC-MS studies .
  • Mitigation Strategies :
    • Pre-Experiment Validation : Quantify isotopic purity using IRMS or liquid chromatography-mass spectrometry (LC-MS) .
    • Control Experiments : Include unlabeled controls to distinguish background signals from true isotopic incorporation .

Q. What analytical methodologies are recommended for tracking this compound in biological systems?

Answer:

  • GC-MS : Effective for analyzing methyl ester derivatives. For example, fatty acid methyl esters have been resolved using GC-MS with chiral columns (e.g., Chiralpak IA) to separate enantiomers, a method adaptable for sarcosine derivatives .

  • NMR : Use 13C^{13}\text{C}-NMR to trace isotopic incorporation into downstream metabolites. For instance, 13C^{13}\text{C}-labeled carbons in sarcosine can be tracked in glycine or serine pools .
  • LC-HRMS : Combines high sensitivity with isotopic resolution, ideal for complex biological matrices .

Q. How should researchers design experiments to study the role of sarcosine in one-carbon metabolism using this compound?

Answer:

  • Tracer Design : Administer this compound to cell cultures or model organisms. Monitor isotopic enrichment in metabolites like methionine, thymidylate, and S-adenosylmethionine (SAM) via LC-MS or NMR .
  • Kinetic Analysis : Use time-course sampling to quantify flux rates through pathways such as folate cycling or glycine cleavage .
  • Data Normalization : Account for natural isotope abundance (e.g., 13C1.1%^{13}\text{C} \approx 1.1\%) using software tools like IsoCor or MetaQuant .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in isotopic enrichment data caused by ester hydrolysis in vivo?

Answer:

  • Hydrolysis Control : Sarcosine methyl ester hydrolyzes to sarcosine in aqueous environments. To quantify hydrolysis rates:
    • pH Stability Tests : Perform in vitro assays at physiological pH (7.4) to measure hydrolysis kinetics .
    • Stabilization Strategies : Use protease inhibitors or low-temperature storage to slow hydrolysis during sample processing .

Q. What are the best practices for ensuring reproducibility in studies using this compound?

Answer:

  • Batch Consistency : Source the compound from suppliers with certified isotopic purity (e.g., ≥99 atom % 13C^{13}\text{C}) and document batch numbers .
  • Protocol Standardization : Predefine extraction and analysis protocols, especially for volatile methyl esters, to minimize variability in GC-MS retention times .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarcosine-13C3, 15N methyl ester hydrochloride
Reactant of Route 2
Sarcosine-13C3, 15N methyl ester hydrochloride

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